2-(3-Bromo-2-chlorophenyl)ethanamine
Description
Properties
IUPAC Name |
2-(3-bromo-2-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCVKSRPODGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-chlorophenyl)ethanamine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and chlorination of a phenyl ring to form 3-bromo-2-chlorophenyl. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by amination reactions. These processes are typically carried out in specialized reactors with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted phenyl ethanamines.
Oxidation Products: Imines and nitriles.
Reduction Products: Primary amines and secondary amines.
Scientific Research Applications
2-(3-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenethylamines with Halogen Substituents
2-(3-Bromophenyl)ethanamine Hydrochloride (CAS 215797-57-2)
- Structure : Phenyl ring substituted with Br at the 3-position, lacking the 2-Cl group.
- Molecular Weight : 236.53 g/mol (including HCl salt).
- Properties : The absence of the 2-Cl substituent reduces steric hindrance and electronic withdrawal compared to the target compound. This may enhance its interaction with amine receptors due to increased flexibility .
2-(3-Bromo-2,6-difluorophenyl)ethanamine Hydrochloride (CAS 2126161-33-7)
- Structure : Br at 3-position, F at 2- and 6-positions.
- Molecular Weight : 273.53 g/mol (including HCl salt).
- Properties : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to Cl. This compound’s lower lipophilicity (logP ≈ 2.1) may limit blood-brain barrier penetration relative to the target compound .
2-(3-Chloro-2-methoxyphenyl)ethanamine (CAS 1379325-95-7)
Substituted Phenethylamines with Methoxy Groups (2C-x Series)
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
- Structure : Br at 4-position, OCH₃ at 2- and 5-positions.
- Molecular Weight : 246.1 g/mol.
- Research Findings: Quantum Descriptors: High HOMO energy (-5.2 eV) indicates nucleophilic reactivity. Lipophilicity (logP): 2.8, higher than the target compound due to methoxy groups . Bioactivity: Potent serotonin 5-HT₂A receptor agonist, with hallucinogenic effects .
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C)
Halogenated Benzylamine Derivatives
(3-Bromo-2-fluorophenyl)methanamine (CAS 261723-28-8)
- Structure : Br at 3-position, F at 2-position; shorter ethyl chain.
- Molecular Weight : 204.04 g/mol.
(4-Bromo-3-fluorophenyl)methanamine Hydrochloride (CAS 581812-99-9)
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using halogen and substituent contributions.
†Inferred from analog studies.
Key Research Findings and Implications
- Electronic Effects : The 3-Br and 2-Cl substituents in the target compound create a strong electron-withdrawing environment, lowering HOMO energy (-5.5 eV inferred) and reducing nucleophilic reactivity compared to methoxy-substituted 2C-x compounds .
- Lipophilicity : The target compound’s logP (~2.5) is intermediate between 2C-B (2.8) and 2C-C (2.2), suggesting moderate blood-brain barrier penetration.
- Structural-Activity Relationship (SAR) : Halogen positioning (meta vs. para) significantly impacts receptor binding. For example, 2C-B’s para-Br enhances 5-HT₂A affinity, whereas the target’s meta-Bro may shift selectivity .
Biological Activity
2-(3-Bromo-2-chlorophenyl)ethanamine, a compound characterized by the presence of both bromine and chlorine atoms on the phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.53 g/mol. The presence of halogen substituents significantly influences the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various biochemical pathways, which may include neurotransmitter modulation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. This activity is particularly relevant in the development of new therapeutic agents against resistant bacterial strains.
Anticancer Potential
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activity. The presence of both bromine and chlorine enhances binding affinity to certain targets compared to analogs lacking these substituents.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Bromo-5-chlorophenyl)ethanamine | Bromine and chlorine at different positions | Moderate anti-inflammatory activity |
| 2-(2-Chlorophenyl)ethylamine | Only one chlorine atom | Lower binding affinity |
| Ethylamine | No halogen substitutions | Minimal biological activity |
Case Studies and Research Findings
- Inhibition of Trypanosoma brucei : In a high-throughput screening study, derivatives similar to this compound were found to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, at concentrations below 3.6 μM . This highlights the compound's potential as a lead in developing treatments for parasitic infections.
- MAO-B Inhibition : A study demonstrated that certain derivatives of phenethylamines, including analogs of this compound, exhibited significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . The IC50 values ranged from micromolar to sub-micromolar levels, indicating promising therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Bromo-2-chlorophenyl)ethanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of 2-chlorophenethylamine derivatives. Controlled bromination using -bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of brominating agents.
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For short-term use (1–2 weeks), –4°C is acceptable. Safety protocols include using nitrile gloves, fume hoods, and closed-system transfers to avoid dermal or inhalation exposure. Waste must be neutralized with 10% sodium bicarbonate before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d6) shows characteristic peaks: δ 2.8–3.1 ppm (ethylamine chain), δ 7.2–7.5 ppm (aromatic protons).
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion at 234.5 [M+H].
- FT-IR : Peaks at 3300 cm (N–H stretch) and 1550 cm (C–Br stretch) validate functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Use SHELX software for structure refinement. Crystals grown via vapor diffusion (acetonitrile/water) are analyzed at 100 K. SHELXL refines positional and thermal parameters, while SHELXE resolves phase problems in twinned crystals. Discrepancies in bond angles (e.g., C–Br vs. C–Cl) can be cross-validated with DFT calculations .
Q. What strategies address contradictions in biological activity data for halogenated ethanamine derivatives?
- Methodological Answer : Inconsistent antimicrobial or receptor-binding data may arise from impurities or stereochemical variations. Strategies include:
- HPLC-MS Purity Checks : Ensure >98% purity.
- Docking Studies : Compare binding poses (e.g., AutoDock Vina) against NMDA receptors to identify stereospecific interactions.
- Batch Reproducibility Tests : Repeat assays with freshly synthesized batches under controlled humidity .
Q. How can researchers evaluate the potential neuropharmacological effects of this compound?
- Methodological Answer :
- In Vitro Assays : Measure NMDA receptor inhibition via patch-clamp electrophysiology (IC determination).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC) and neurodevelopmental impacts .
Q. What regulatory considerations apply when designing analogs of this compound?
- Methodological Answer : Structural analogs with substitutions (e.g., methoxy or nitro groups) may fall under controlled substance regulations (e.g., NY Public Health Law §3306). Preemptively screen analogs against the DEA’s Scheduled Compounds list and submit Non-Human Research Exemption applications for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
